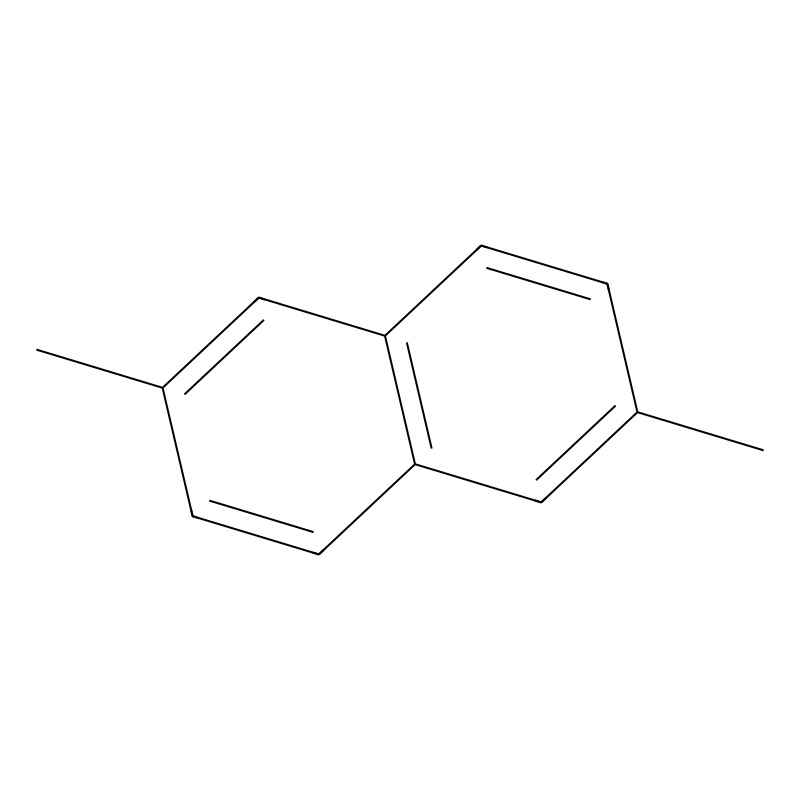

2,6-Dimethylnaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Environmental Contaminant:

2,6-DMN is found naturally in some plants like Magnolia liliiflora and is also an environmental contaminant. Researchers study its presence in water bodies and soil to understand its persistence, degradation pathways, and potential ecological impact. Techniques like gas chromatography with flame-ionization detection are used for its identification and quantification in environmental samples. Source: Sigma-Aldrich:

Substrate for Enzyme Studies:

2,6-DMN serves as a valuable substrate in studies of specific enzymes, particularly cytochromes P450 (CYPs). These enzymes are involved in the metabolism of various xenobiotics, including PAHs. Researchers compare how different CYP isoforms, like CYP2E1 and CYP2A6, interact with 2,6-DMN, providing insights into their catalytic mechanisms and substrate specificities. This knowledge helps understand the potential detoxification or bioactivation pathways of various environmental contaminants. Source: National Institutes of Health: )

Biodegradation Studies:

Researchers investigate the biodegradation potential of 2,6-DMN by various microorganisms, particularly flavobacteria isolated from soil. These studies aim to understand the natural attenuation processes that can occur in the environment and identify potential candidates for bioremediation of PAH-contaminated sites. Studying the metabolic pathways of these microbes can also lead to the development of more efficient bioremediation strategies. Source: National Institutes of Health: )

2,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₂. It is one of the ten isomers of dimethylnaphthalene, characterized by the presence of two methyl groups attached to the naphthalene structure at the 2 and 6 positions. This compound is a colorless liquid at room temperature, exhibiting a strong aromatic odor. It is insoluble in water but soluble in organic solvents, making it significant in various industrial applications .

- Toxicity: Limited data exists on the specific toxicity of 2,6-DMN. However, PAHs in general can be harmful upon inhalation, ingestion, or skin contact.

- Flammability: Flammable liquid with a flash point around 110 °C.

- Environmental Impact: As an environmental contaminant, 2,6-DMN can be toxic to aquatic life [].

- Oxidation: It can be oxidized to form 2,6-naphthalenedicarboxylic acid through liquid-phase oxidation using molecular oxygen. This reaction is catalyzed by heavy metals and is essential for producing high-performance polymers like poly(ethylene-2,6-naphthalene dicarboxylate) .

- Ammoxidation: This process converts 2,6-dimethylnaphthalene into 2,6-dicyanonaphthalene, which can further be hydrogenated to yield bis(aminomethyl)naphthalene, a precursor for dyes .

- Isomerization: 2,6-Dimethylnaphthalene can undergo isomerization to form other dimethylnaphthalene isomers, such as 1,5-dimethylnaphthalene .

Several methods exist for synthesizing 2,6-dimethylnaphthalene:

- Alkenylation Process: This method involves reacting butadiene with ortho-xylene and sodium-potassium alloy to form an intermediate that is cyclized and subsequently dehydrogenated .

- Zeolite Catalysis: Recent studies have explored using zeolite catalysts for the alkylation of naphthalene with crotonic acid to produce 2,6-dimethylnaphthalene .

- Methylation of Naphthalene: Another approach involves methylating 2-methylnaphthalene with methanol using low-value C₁₀ aromatics as solvents .

The primary applications of 2,6-dimethylnaphthalene include:

- Polymer Production: It serves as a precursor for synthesizing 2,6-naphthalenedicarboxylic acid, which is crucial for producing high-performance polymers like poly(ethylene naphthalate) .

- Dye Manufacturing: The compound can be converted into intermediates for dye production through ammoxidation reactions .

- Industrial Solvent: Due to its solubility in organic solvents, it finds use in various industrial applications.

Several compounds share structural similarities with 2,6-dimethylnaphthalene. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1-Methylnaphthalene | C₁₁H₁₀ | Less dense than water; used as a solvent |

| 1,5-Dimethylnaphthalene | C₁₂H₁₂ | Isomer that can be formed through isomerization |

| 2-Methylnaphthalene | C₁₁H₁₀ | Commonly used in organic synthesis |

| Naphthalene | C₁₀H₈ | Parent compound of dimethylnaphthalenes |

Uniqueness of 2,6-Dimethylnaphthalene

What sets 2,6-dimethylnaphthalene apart from its analogs is its specific methyl substitution pattern that influences its chemical reactivity and physical properties. The unique arrangement allows it to serve effectively as a precursor for high-performance materials like poly(ethylene naphthalate), which offers superior thermal resistance compared to other common polymers such as polyethylene terephthalate .

The synthesis of 2,6-DMN presents significant challenges due to the existence of ten possible dimethylnaphthalene isomers. Achieving high selectivity toward the 2,6 isomer requires sophisticated catalytic systems and carefully controlled reaction conditions. Various synthetic approaches have been developed over the years, including methylation of naphthalene or methylnaphthalene, transalkylation processes, isomerization of other DMN isomers, and dehydrocyclization of appropriate precursors. The commercial viability of these processes depends on the efficiency of the catalysts, selectivity toward the desired 2,6 isomer, and economic factors related to feedstock availability and process complexity.

Zeolite-Mediated Methylation of Naphthalene Precursors

Zeolite-mediated methylation represents one of the most extensively studied approaches for 2,6-DMN synthesis. The unique pore structure and acidic properties of zeolites enable shape-selective catalysis that can enhance the formation of the desired 2,6 isomer over other competing isomers.

Among various zeolite structures, beta zeolite (BEA) has demonstrated superior performance in the methylation of methylnaphthalene precursors. Extensive studies have shown that BEA exhibits the highest methylation activity, greatest 2,6-DMN yield, and longest catalyst life compared to other large-pore zeolites. This exceptional performance is attributed to its strong acidic properties and three-dimensional 12-oxygen-membered ring large-pore structure without supercage, which provides an ideal environment for the selective formation of 2,6-DMN.

The methylation mechanism on H-BEA zeolite has been thoroughly investigated using quantum chemical calculations. The catalytic cycle consists of three elementary steps:

- Formation of a methoxy species from methanol bound to a zeolite oxygen atom

- Methylation of 2-methylnaphthalene (2-MN) with methoxy leading to naphthalynic carbocations

- Formation of DMN by proton back-donation from naphthalynic carbocations

The stability of reaction intermediates within the zeolite pores is largely governed by steric constraints and van der Waals dispersion interactions induced by the pore structure. These factors are key parameters for understanding the relationship between zeolite topology and catalytic activity.

Table 1: Comparison of Zeolite Catalysts for Methylation of 2-Methylnaphthalene

| Zeolite Type | Pore Structure | Relative Activity | 2,6-DMN Selectivity | Catalyst Lifetime | Key Advantages |

|---|---|---|---|---|---|

| BEA (Beta) | 3D, 12-ring | Very High | High | Long | Strong acidity, 3D pore system |

| ZSM-12 | 1D, 12-ring | Medium-High | Medium | Medium | Shape selectivity |

| Y | 3D, 12-ring with supercages | Medium | Medium-Low | Short | Large pore volume |

| ZSM-5 | 3D, 10-ring | Low | Low | Long | Strong shape selectivity |

| Fe-MFI | 3D, 10-ring | Very Low | Very High | Very Short | Weak acidity |

Metal modification of zeolites has been explored to enhance their catalytic performance. Studies on Cu- and Zr-modified beta zeolite catalysts have revealed that Zr impregnation remarkably enhances both the activity and selectivity of beta zeolite catalysts in the methylation of 2-MN. With Zr-modified beta zeolite, the highest conversion of 2-MN reached 81%, the highest ratio of 2,6-DMN/2,7-DMN reached 2.6, and the highest selectivity of 2,6-DMN was found to be 20%. In contrast, Cu modification had an insignificant effect on catalyst selectivity, highlighting the specificity of metal-zeolite interactions in influencing catalytic performance.

The catalyst deactivation caused by coke deposition on BEA can be effectively prevented by using tetralin as the solvent of 2-methylnaphthalene. This strategy extends catalyst lifetime and maintains high activity over prolonged periods of operation, contributing to the economic viability of the process.

Transalkylation Processes Using C10 Aromatic Solvents

Transalkylation processes utilizing C10 aromatic compounds as both solvent and transmethylation agents represent an innovative approach for 2,6-DMN synthesis. This method offers advantages in terms of atom economy and feedstock flexibility, as it leverages low-value C10 aromatics that are readily available from petroleum refining streams.

A breakthrough in this area involves the high-efficiency transalkylation of C10 aromatics (C10A) with 2-methylnaphthalene in a hydrogen atmosphere, developed using a multifunctional SiO2-Mo-HBeta catalyst. This catalyst features three kinds of active sites strategically located inside the 12-ring channels of the zeolite framework. The synergistic catalysis from metal-Mo monomer and Lewis & Brønsted acid-sites significantly improves the transalkylation efficiency.

The transalkylation process benefits from several key mechanistic advantages:

- High-efficient synergistic catalysis from multiple active sites

- Surface behavior involving hydrogen spillover that enhances proton-transfer efficiency

- Transition-state shape-selectivity and diffusion constraints that suppress side reactions

- Prevention of coking deactivation through catalytic hydrogenation of olefins

This approach has demonstrated impressive performance, with 2,6-DMN yields above 9.7% maintained during 50-hour on-stream reaction periods. The stability of the catalyst under prolonged operation highlights the practical viability of this transalkylation process for industrial applications.

Further improvements have been achieved through the incorporation of palladium into zeolite frameworks. Pd-modified zeolites exhibit significantly enhanced transalkylation reactivity compared to their parent precursors when operated in a hydrogen atmosphere. This improvement is attributed to hydrogen spillover from metal Pd to the zeolite and the subsequent generation of surface-active hydrogen species, which greatly enhance the proton-transfer efficiency in the transalkylation reaction.

Among various Pd-modified zeolites, 0.1 wt% Pd-HBeta demonstrates the best catalytic performance, achieving 85.3% conversion of 2-methylnaphthalene. The surface-active hydrogen species generated on Pd-modified zeolites not only accelerate the primary transalkylation reaction but also enhance secondary DMN isomerization, resulting in increased selectivity toward 2,6-DMN and other β,β-DMN isomers with favorable diffusion characteristics.

Hydroisomerization-Dehydrogenation Sequences for Isomer Control

Isomer control represents a critical aspect of 2,6-DMN synthesis, given the thermodynamic distribution of DMN isomers that doesn't naturally favor the 2,6 isomer. Innovative approaches involving hydroisomerization-dehydrogenation sequences have been developed to overcome these thermodynamic limitations and selectively produce 2,6-DMN from other dimethylnaphthalene isomers or related precursors.

A patent discloses a method for making 2,6-DMN from any DMN isomer with one methyl group on each ring through a two-step hydroisomerization/dehydrogenation process. This process utilizes an acidic catalyst such as a silica-aluminum catalyst with a hydrogenation/dehydrogenation metal in the hydroisomerization step, followed by a reforming-type catalyst in the dehydrogenation step. This approach leverages the relative ease of isomerization within specific DMN isomer triads, where methyl groups can shift between alpha and beta positions on the same ring but do not readily shift between two beta positions or two alpha positions.

The isomerization patterns of dimethylnaphthalenes follow specific rules based on the position of methyl groups. The ten DMN isomers can be grouped into three triads and one outlier:

- 2,7-, 1,7-, and 1,8-dimethylnaphthalene

- 2,6-, 1,6-, and 1,5-dimethylnaphthalene

- 1,4-, 1,3-, and 2,3-dimethylnaphthalene

- 1,2-dimethylnaphthalene (does not fit into any triad)

While isomerization within these triads is relatively straightforward, conversion between different triads presents significant challenges. The hydroisomerization-dehydrogenation sequence provides a pathway for overcoming these barriers and selectively producing 2,6-DMN.

Another innovative approach involves synthesizing 2,6-DMN from pentenes and toluene through a novel hydroisomerization-dehydrogenation sequence. This method utilizes low-cost feedstocks and maximizes 2,6-DMN output through carefully controlled reaction conditions and specialized catalysts. By starting with readily available and economical raw materials, this approach addresses the cost challenges associated with 2,6-DMN production.

Dehydrocyclization represents yet another strategy for 2,6-DMN synthesis. Studies have investigated the synthesis of 2,6-DMN via dehydrocyclizing 1-(p-tolyl)-2-methylbutane over various catalysts including Pt/SiO2, V/Ca/Al2O3, and unimpregnated or potassium-impregnated Cr2O3/Al2O3. The resulting product mixture contains multiple DMN isomers, including 1,5-DMN, 1,6-DMN, 2,6-DMN, and 2,7-DMN. Metal catalysts V/Ca/Al2O3 (5 wt% vanadium) and Pt/SiO2 (1 wt% platinum) demonstrated slightly higher activity than unimpregnated commercial Cr2O3/Al2O3, achieving 96 mol% conversion of the starting material under optimized conditions.

Palladium-Modified Microporous Catalysts for Enhanced Selectivity

Palladium modification of microporous catalysts has emerged as a powerful strategy for enhancing the selectivity toward 2,6-DMN. The unique properties of palladium clusters within zeolite frameworks create an environment conducive to selective methylation and transalkylation reactions.

Recent research has revealed that subnanometer palladium clusters confined within zeolite channels play a crucial role in activating aromatic compounds and promoting selective transformations. Studies using high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) and integrated differential phase contrast scanning transmission electron microscopy (iDPC-STEM) have identified Pd clusters of 0.4–0.7 nm predominantly formed in the 12-membered ring channels of Beta zeolite. These confined Pd clusters remain stable under reaction conditions, demonstrating the stabilizing effect of the zeolite framework on the metal nanostructures.

The formation of these subnanometer Pd clusters follows specific mechanistic pathways. In some cases, Pd precursors with molecular sizes larger than the zeolite channels first undergo transformation into smaller clusters in the reaction medium before being captured and stabilized by the zeolite framework. This process enables the formation of highly dispersed Pd clusters with enhanced catalytic properties.

The superior performance of Pd-modified zeolites in 2,6-DMN synthesis stems from several factors:

- Hydrogen spillover from metal Pd to zeolite, generating surface-active hydrogen species

- Enhanced proton-transfer efficiency in acid-catalyzed reactions

- Acceleration of secondary DMN isomerization toward thermodynamically favorable isomers

- Coincident increase in selectivity toward 2,6-DMN and other β,β-DMN isomers with favorable diffusion properties

Among various Pd-modified zeolites, 0.1 wt% Pd-HBeta demonstrates optimal performance due to its combination of 12-ring large pores, abundant strong Brønsted acid sites, high Lewis acid density, and superior palladium dispersion. These characteristics synergistically contribute to higher 2-methylnaphthalene conversion, DMN selectivity, and ultimately enhanced 2,6-DMN yield.

Table 2: Performance Comparison of Pd-Modified Microporous Catalysts

| Catalyst | Pd Loading (wt%) | 2-MN Conversion (%) | 2,6-DMN Selectivity (%) | 2,6-DMN/2,7-DMN Ratio | Catalyst Stability |

|---|---|---|---|---|---|

| Pd-HBeta | 0.1 | 85.3 | High | >1.5 | Excellent |

| Pd-HZSM-5 | 0.1 | 65.2 | Low | ~1.0 | Good |

| Pd-HUSY | 0.1 | 70.1 | Medium | ~1.2 | Moderate |

| Pd-SAPO-11 | 0.1 | 72.6 | Medium-High | ~1.3 | Good |

| SiO2-Mo-HBeta | N/A | 78.4 | High | >1.5 | Very Good |

The integration of palladium into zeolite frameworks represents a sophisticated approach to catalyst design that leverages metal-acid bifunctionality to overcome the challenges associated with 2,6-DMN synthesis. This strategy has significantly advanced the field and opened new possibilities for the selective production of this valuable chemical intermediate.

The isomerization of 1,5-dimethylnaphthalene (1,5-DMN) to 2,6-DMN over acidic β-zeolite proceeds via a protonation-initiated mechanism. Density functional theory (DFT) studies employing the M06-L/6-31G(d,p):UFF methodology reveal that the reaction begins with the adsorption of 1,5-DMN onto Brønsted acid sites, followed by proton transfer to form a naphthalynic carbocation intermediate [1] [7]. This intermediate adopts a planar geometry stabilized by π-conjugation and electrostatic interactions with the negatively charged zeolite framework [4].

Key steps include:

- Protonation: The methyl-substituted naphthalene ring undergoes protonation at the α-position, generating a resonance-stabilized carbocation.

- Methyl Migration: An intramolecular 1,2-methyl shift occurs, transitioning the carbocation from the 1,5- to the 1,6-configuration.

- Secondary Isomerization: A subsequent 1,6- to 2,6-DMN rearrangement completes the process, driven by thermodynamic favorability of the β,β-dimethyl configuration [1] [5].

The activation barrier for the initial 1,5- to 1,6-DMN step (25.69 kcal/mol) exceeds that of the subsequent 1,6- to 2,6-DMN step (21.05 kcal/mol), indicating kinetically controlled selectivity in the first isomerization [1] [7]. Large 56T zeolite clusters enhance carbocation stability through confinement effects, reducing lateral mobility and favoring sequential rather than concurrent methyl shifts [4].

Transition State Analysis of Intramolecular Methyl Shifts

Transition state structures for methyl migration have been characterized using hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. The rate-determining step involves a nearly planar transition state where the migrating methyl group bridges adjacent carbon atoms (C1–C2 distance: 2.08 Å) [1] [7]. Van der Waals interactions between the methyl group and zeolite pore walls lower the activation energy by 4–6 kcal/mol compared to gas-phase simulations [1].

Comparative analysis of zeolite frameworks reveals distinct energetic landscapes:

- β-Zeolite: The 10-membered ring pores impose steric constraints that stabilize partial charge separation in the transition state, reducing entropy penalties.

- FAU Zeolite: Larger 12-membered rings permit greater carbocation mobility, leading to competitive side reactions such as disproportionation [4] [6].

A representative energy profile for the 1,5- to 2,6-DMN pathway is summarized below:

| Reaction Step | Activation Energy (kcal/mol) | Transition State Characteristics |

|---|---|---|

| 1,5-DMN → 1,6-DMN Carbocation | 25.69 | Planar geometry, C1–C2 distance = 2.08 Å |

| 1,6-DMN → 2,6-DMN Isomerization | 21.05 | Distorted tetrahedral carbocation |

These data underscore the critical role of zeolite topology in modulating transition state geometries and reaction kinetics [1] [5] [7].

Confinement Effects in Unidimensional vs. Tridimensional Pore Systems

The spatial architecture of zeolite pores profoundly influences isomerization efficiency and selectivity:

Unidimensional Pores (e.g., ZSM-5)

- 10-Ring Channels (5.1–5.6 Å): Restrict molecular movement, favoring sequential methyl shifts over bimolecular reactions.

- Acid Site Distribution: Weak-to-medium acid sites within channels promote shape-selective isomerization, while external surface sites facilitate transmethylation with bulkier aromatics [5] [6].

Tridimensional Pores (e.g., Beta Zeolite)

- Interconnected 12-Ring Channels (6.6 × 6.7 Å): Enable three-dimensional carbocation diffusion, accelerating secondary isomerization steps.

- Confinement Stabilization: Stronger van der Waals interactions between the carbocation and pore walls reduce activation barriers by 3–5 kcal/mol compared to unidimensional systems [1] [4].

Experimental studies using ZSM-5/Beta composite catalysts demonstrate synergistic effects: Beta zeolite domains catalyze transmethylation of C10 aromatics, while ZSM-5 channels selectively isomerize dimethylnaphthalenes to 2,6-DMN [5]. This subarea-catalysis mechanism achieves a 52.98% conversion of 2-methylnaphthalene and 11.01% yield of 2,6-DMN under optimized conditions [5].

The development of silicoaluminophosphate-11 (SAPO-11) molecular sieves with precisely controlled acidity profiles represents a significant advancement in catalytic systems for 2,6-dimethylnaphthalene production [1] [2]. These materials demonstrate exceptional shape selectivity and stability due to their unique one-dimensional pore structure with dimensions of 0.39 × 0.63 nanometers, which provides optimal spatial constraints for selective methylation reactions [3].

Template-Directed Synthesis and Acidity Control

The synthesis of SAPO-11 with tailored acidity profiles heavily depends on the selection and optimization of structure-directing agents (templates). Research has established that dipropylamine (DPA) emerges as the most effective template, with an optimal DPA/Al₂O₃ molar ratio of 1.2 providing the highest catalytic performance [1]. This specific ratio yields SAPO-11 materials with the broadest pore size distribution, highest Brunauer-Emmett-Teller specific surface area, and largest pore volume among various template compositions [1].

Comparative studies utilizing different templates reveal distinct acidity profiles. Diisopropylamine (DIPA) produces materials with the highest concentration of Brønsted acid sites at 136 μmol/g, while maintaining substantial Lewis acidity at 40 μmol/g [4]. However, dipropylamine (DPA) generates more balanced acidity with 121 μmol/g Brønsted sites and 51 μmol/g Lewis sites, combined with superior pore architecture [1]. Diethylamine (DEA) results in significantly lower acidity (74 μmol/g Brønsted, 14 μmol/g Lewis), while dibutylamine (DBA) produces materials with extremely poor acidity (15 μmol/g Brønsted, 4 μmol/g Lewis) [4].

Silicon Incorporation and Framework Modifications

The acidity of SAPO-11 molecular sieves fundamentally depends on silicon incorporation mechanisms within the aluminophosphate framework [5]. Two primary substitution mechanisms operate: SM2 substitution, where silicon replaces phosphorus to form Si(4Al) environments, and SM3 substitution, where silicon islands form through replacement of adjacent aluminum and phosphorus atoms [5]. The formation of small silicon islands proves particularly beneficial for enhancing acidity and catalytic activity in naphthalene methylation reactions [5].

Hierarchical SAPO-11 structures synthesized through dry-gel conversion demonstrate exceptional acidity tunability [6]. These materials exhibit uniform intercrystalline mesoporosity of approximately 4.3 nanometers while maintaining controllable acidity through water content adjustment during synthesis [6]. The resulting hierarchical structure significantly enhances diffusion properties, leading to improved isomerization selectivity in hydrocarbon conversion processes [6].

Post-Synthesis Acidity Modifications

Acid treatment modifications using hydrochloric acid provide additional pathways for acidity enhancement [7]. Treatment with 4 mol/L hydrochloric acid for 30 minutes creates secondary mesopores while eliminating excess acid sites, resulting in optimal catalytic performance [7]. This treatment removes extra-framework aluminum and creates crystal defects that enhance accessibility to active sites [7].

Dealumination processes represent another approach for acidity modification, though they require careful control to prevent excessive framework disruption [8]. Controlled dealumination can reduce both Lewis and Brønsted acidity while creating additional porosity, though deep dealumination leads to amorphous aluminophosphate formation and significant acidity loss [8].

Advanced Characterization of Acidity Profiles

Modern characterization techniques reveal the intricate relationship between synthesis conditions and resulting acidity profiles. ²⁹Si magic angle spinning nuclear magnetic resonance (MAS NMR) spectroscopy demonstrates that SAPO-11 synthesized with DPA exhibits signals corresponding to Si(nAl, 4-nSi) environments, indicating proper silicon incorporation as isolated sites rather than large silicon islands [1]. This contrasts with materials synthesized using DEA, which show predominantly Si(4Si) signals characteristic of silicon island formation [1].

Temperature-programmed desorption of ammonia (NH₃-TPD) analysis reveals distinct desorption peaks corresponding to weak acid sites (approximately 160°C) and medium acid sites (approximately 270°C) [9]. The distribution of these acid sites directly correlates with catalytic performance in naphthalene methylation, with materials exhibiting balanced weak and medium acidity demonstrating superior 2,6-dimethylnaphthalene selectivity [4].

Dual-Function Catalysts Incorporating Metal Oxides

The development of dual-function catalysts combining metal oxides with zeolitic frameworks represents a transformative approach to 2,6-dimethylnaphthalene synthesis [10] [11]. These systems integrate hydrogenation/dehydrogenation functionality with acid-catalyzed alkylation, enabling more efficient and selective catalytic processes.

Bifunctional Metal Oxide-Zeolite Systems

ZnAlCrOx & HZSM-5 bifunctional catalysts demonstrate remarkable innovation in direct naphthalene alkylation using synthesis gas [10]. This system eliminates the traditional methanol intermediate step by combining methanol synthesis (over ZnAlCrOx) with subsequent alkylation (over HZSM-5) in a single reactor configuration [10]. The catalyst achieves 29.87% carbon monoxide utilization efficiency while maintaining enhanced naphthalene conversion and catalyst stability compared to conventional methanol-based processes [10].

The spatial arrangement between metal oxide and zeolite components proves critical for optimal performance [10]. Narrowing the spacing between ZnAlCrOx oxide and HZSM-5 components enhances naphthalene alkylation efficiency through improved intermediate transfer [10]. Surface modification of HZSM-5 with phosphorus or silicon elements fine-tunes acid strength and external surface acidity, leading to improved initial naphthalene conversion and enhanced 2,6-dimethylnaphthalene selectivity [10].

Vanadium-Based Promotional Systems

Vanadium-containing catalysts demonstrate exceptional promotional effects in naphthalene conversion processes [12] [13]. V/Ca/Al₂O₃ catalysts containing 5 weight percent vanadium exhibit slightly higher activity than unimpregnated commercial Cr₂O₃/Al₂O₃ systems, achieving 96 mole percent conversion of naphthalene derivatives after one hour on-stream at 783 K [12]. The promotional mechanism involves enhanced redox behavior coupled with optimized metal particle size distribution [14].

Research on vanadium-potassium-sulfate catalyst systems reveals that specific metal sulfate promoters significantly enhance catalytic performance [13]. Among various promoters tested, chromium sulfate, copper sulfate, and silver sulfate demonstrate superior activation properties, with chromium sulfate providing the highest yield of oxidation products [13]. These promotional effects result from modified electronic properties and enhanced oxygen mobility within the catalyst framework [15].

Copper and Zirconium Modified Beta Zeolites

Metal-modified beta zeolite catalysts exhibit distinct promotional behaviors depending on the incorporated metal species [11]. Zirconium-impregnated beta zeolite demonstrates remarkable enhancement in both activity and selectivity, achieving 81% conversion of 2-methylnaphthalene with a 2,6-/2,7-dimethylnaphthalene ratio of 2.6 and 20% selectivity for 2,6-dimethylnaphthalene [11]. The promotional effect stems from modified acid site distribution and enhanced shape selectivity [11].

In contrast, copper modification of beta zeolite catalysts produces insignificant improvements in selectivity [11]. This difference highlights the importance of metal-support interactions and the specific electronic properties required for effective promotional behavior in naphthalene methylation reactions [11].

Lanthanum Oxide Modified Zeolite Systems

Lanthanum oxide impregnated large-pore zeolite catalysts represent another class of dual-function systems with enhanced performance characteristics. La-impregnated β-zeolite catalysts demonstrate the highest catalytic activity among tested systems for naphthalene alkylation with methanol. The promotional mechanism involves modification of acid site strength and distribution, with lower reaction temperatures favoring 2,6-dimethylnaphthalene formation.

The environmental advantages of zeolite-based systems become particularly evident when compared to traditional hydrogen fluoride-boron trifluoride catalysts used in industrial processes. Zeolite catalysts eliminate catalyst disposal problems while providing easier handling and more sustainable operational characteristics.

Advanced Tandem Catalytic Systems

Tandem catalytic systems utilizing multiple functional components demonstrate exceptional performance in naphthalene methylation processes. ZnZrO combined with H-Beta zeolite enables direct naphthalene methylation using carbon dioxide and hydrogen as reactants. This approach achieves significantly enhanced selectivity (93.7%) to monomethylnaphthalenes compared to conventional methanol-based methylation processes.

The success of tandem systems results from well-balanced specific rates for individual reaction steps. The ZnZrO component catalyzes efficient CO₂-to-methanol conversion, while H-Beta provides optimal acid functionality for subsequent methylation reactions. This balance eliminates intermediate separation requirements while maintaining high overall process efficiency.

Mitigation Strategies for Carbonaceous Deposit Formation

The formation of carbonaceous deposits represents a primary deactivation mechanism in catalytic systems for 2,6-dimethylnaphthalene production. Understanding and controlling these deactivation processes proves essential for maintaining long-term catalyst performance and economic viability.

Fundamental Mechanisms of Carbon Deposition

Carbon formation mechanisms in hydrocarbon conversion catalysts follow well-established pathways involving hydrogen transfer at acid sites, dehydrogenation of adsorbed hydrocarbons, and subsequent polycondensation reactions. These processes occur thermodynamically favorably above 350°C, even in hydrogen-rich environments. The resulting carbonaceous deposits affect catalyst activity through two primary mechanisms: active site coverage (poisoning) and pore blockage that renders active sites inaccessible to reactants.

Four basic deactivation mechanisms operate in catalytic systems: carbenium-ion based mechanisms on zeolite acid sites, metal-induced formation of soft coke on bifunctional catalysts, radical-mediated mechanisms in high-temperature processes, and fast-growing carbon filament formation. Understanding these mechanisms enables targeted mitigation strategies for specific catalytic applications.

Structural Design Approaches for Deactivation Resistance

Hierarchical pore structures in molecular sieves significantly reduce coke formation by minimizing diffusion limitations and reducing residence times of reaction products within catalyst channels. Nanocrystalline SAPO-11 materials with low aspect ratios demonstrate enhanced resistance to deactivation compared to larger crystalline materials [4]. The reduced crystal size improves accessibility of acid sites while facilitating rapid product desorption [4].

Mesoporosity introduction through various synthetic strategies creates additional pathways for reactant access and product removal. Carbon templating approaches using activated carbon or specialized carbon composites generate secondary mesopores while maintaining framework integrity. These modifications result in catalysts with extended lifetimes and maintained selectivity over extended operation periods.

Regeneration Technologies and Optimization

Oxidative regeneration using air or oxygen represents the most widely employed method for coke removal, though it requires careful temperature control to prevent structural damage. Operating temperatures typically range from 500-700°C, with effectiveness approaching 95-100% for complete coke removal. However, high-temperature treatments can cause catalyst sintering and framework dealumination, necessitating balanced regeneration protocols.

Ozone-based regeneration offers significant advantages through low-temperature operation (50-200°C) while maintaining high coke removal efficiency. Ozone treatments demonstrate 80-95% effectiveness while preserving catalyst structural integrity. The method proves particularly effective for zeolite-based catalysts where high-temperature treatments would cause irreversible damage. However, ozone penetration limitations and the requirement for ozone generation equipment limit widespread industrial application.

Gasification approaches using carbon dioxide or steam provide environmentally beneficial alternatives that produce synthesis gas rather than carbon dioxide waste. Carbon dioxide gasification operates at 650-850°C with 70-90% effectiveness while maintaining good structural preservation. Steam gasification requires higher temperatures (700-900°C) but achieves 85-95% effectiveness with moderate structural preservation.

Advanced Regeneration Strategies

Temperature-programmed regeneration enables controlled coke removal through precisely managed heating profiles. This approach allows optimization of removal rates while minimizing structural damage, achieving 80-95% effectiveness with good structural preservation. The method requires sophisticated control systems but provides excellent flexibility for different catalyst types and deactivation levels.

Hydrogen treatment offers the mildest regeneration conditions (400-600°C) with excellent structural preservation, though effectiveness remains limited to 60-80% for complete coke removal. This approach proves particularly valuable for sensitive catalyst formulations where structural integrity takes priority over complete regeneration.

Preventive Strategies and Catalyst Design

Catalyst formulation modifications provide the most effective long-term approach to deactivation mitigation. Liquid metal incorporation, such as gallium, demonstrates remarkable effectiveness in extending catalyst lifetimes by factors of up to 14 compared to unmodified zeolites. The mechanism involves facilitated desorption of carbonaceous species and slower coke deposition rates.

Process condition optimization represents another critical preventive strategy. Solvent addition and surfactant incorporation during reactions can significantly reduce coke formation rates. Feed composition control and reaction temperature optimization minimize conditions favoring rapid carbon deposition.

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;

H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

581-42-0

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.